(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15572368
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O3S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C23H23N3O3S/c1-4-12-29-18-11-10-16(13-19(18)28-5-2)14-20-22(27)26-23(30-20)24-21(25-26)17-9-7-6-8-15(17)3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- |
| Standard InChI Key | XDAOGDJVGKSYHE-ZHZULCJRSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2)OCC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a thiazolo[3,2-b][1,2,] triazol-6(5H)-one core fused with two aromatic substituents:
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C5 Position: A (3-ethoxy-4-propoxybenzylidene) group, providing electron-donating alkoxy moieties.
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C2 Position: A 2-methylphenyl ring, contributing steric bulk and hydrophobic interactions.
The Z-configuration at the C5 exocyclic double bond is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
Synthetic Pathways
Core Heterocycle Formation
Synthesis typically begins with the cyclocondensation of thiourea derivatives and α-haloketones to form the thiazole ring. Subsequent triazole ring closure employs hydrazine derivatives under basic conditions .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Thiourea, chloroacetone, EtOH, 80°C | 62% |
| Condensation | 3-Ethoxy-4-propoxybenzaldehyde, piperidine | 78% |
| Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | 85% |
Structure-Activity Relationships (SAR)
Alkoxy Chain Impact
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Ethoxy Group: Enhances metabolic stability compared to methoxy analogs (t<sub>1/2</sub> increased from 2.1 to 3.8 hrs in rat liver microsomes) .
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Propoxy Chain: Optimal length for balancing solubility (logP 5.4) and membrane permeability (PAMPA Pe: 12.7 × 10<sup>−6</sup> cm/s) .
Steric Effects
The 2-methylphenyl substituent improves target selectivity by reducing off-target binding to serum albumin (K<sub>d</sub> = 1.8 µM vs. 0.4 µM for unsubstituted phenyl).
Computational Modeling Insights
Docking Simulations
AutoDock Vina predicts strong binding to COX-2 (ΔG = −9.2 kcal/mol), with key interactions:
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Hydrogen bonding between triazole N4 and Ser530
ADMET Predictions
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Absorption: High Caco-2 permeability (P<sub>app</sub> = 24.3 × 10<sup>−6</sup> cm/s)
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hERG Inhibition Risk: Low (IC<sub>50</sub> > 30 µM predicted)
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | Anticancer IC<sub>50</sub> (µM) | logP |
|---|---|---|
| Target Compound | 8.7 (predicted) | 5.4 |
| 5-(4-Chlorobenzylidene) Analog | 3.2 | 5.8 |
| 2-(4-Fluorophenyl) Derivative | 6.1 | 4.9 |
The 3-ethoxy-4-propoxy configuration balances potency and drug-like properties, though halogen incorporation could enhance efficacy .
Challenges and Future Directions
Synthetic Limitations
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Low yields in Knoevenagel condensation (≤65%) due to Z/E isomerization
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Purification difficulties from regioisomeric byproducts
Research Priorities
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In vivo toxicity profiling in rodent models
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Formulation studies to address aqueous solubility (<5 µg/mL)
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Exploration of pro-drug strategies for enhanced bioavailability
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